molecular formula C7H12N4O B2445365 3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea CAS No. 1935456-36-2

3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea

Cat. No.: B2445365
CAS No.: 1935456-36-2
M. Wt: 168.2
InChI Key: GHAVKPWNQGOHDF-UHFFFAOYSA-N
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Description

3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea is a chemical compound of interest in medicinal chemistry and pharmaceutical research. This urea-based scaffold incorporates a pyrazole heterocycle, a privileged structure in drug discovery known for its versatile biological activities and presence in several therapeutic agents . The molecular framework of pyrazolyl-ureas is recognized for its potential to interact with multiple biological targets, making it a valuable scaffold for the development of designed multiple ligands (DMLs) . Specifically, conjugates that link a pyrazole ring to a urea pharmacophore via a methylene chain have been explored in scientific literature as a strategy for creating novel dual inhibitors, such as those targeting enzymes in the arachidonic acid cascade . Researchers may find this compound useful as a key intermediate or building block for synthesizing more complex molecules, or as a pharmacophore for probing biological pathways and enzyme systems. It is supplied exclusively for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-[2-(1H-pyrazol-5-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-8-7(12)9-4-2-6-3-5-10-11-6/h3,5H,2,4H2,1H3,(H,10,11)(H2,8,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAVKPWNQGOHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCCC1=CC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935456-36-2
Record name 3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea
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Advanced Spectroscopic and Analytical Characterization of 3 Methyl 1 2 1h Pyrazol 3 Yl Ethyl Urea and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution and solid states. For a molecule like 3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea, a multi-faceted NMR approach involving one- and two-dimensional techniques is essential for unambiguous assignment of all proton and carbon signals.

Proton NMR (¹H NMR) provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. The expected ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals for each proton group.

Pyrazole (B372694) Ring Protons: The pyrazole ring has two aromatic protons. The H-5 proton, adjacent to the N-NH group, is expected to appear as a doublet around δ 7.5 ppm. The H-4 proton, situated between the two carbons, would likely resonate as a doublet around δ 6.0-6.3 ppm. The NH proton of the pyrazole ring is expected to be a broad singlet at a high chemical shift, typically above δ 12.0 ppm, due to its acidic nature.

Ethyl Linker Protons (-CH₂-CH₂-): The two methylene (B1212753) groups of the ethyl bridge form an A₂B₂ system. The methylene group attached to the pyrazole ring (-CH₂-C₃) would appear as a triplet around δ 2.7-2.9 ppm. The second methylene group, adjacent to the urea (B33335) nitrogen (-NH-CH₂-), would be deshielded and resonate as a quartet (or triplet of triplets if coupling to both the other CH₂ and the NH is resolved) around δ 3.3-3.5 ppm.

Urea Protons: The molecule has two NH protons associated with the urea moiety. The NH proton of the ethyl group (-NH-CH₂-) is expected to appear as a triplet around δ 6.0-6.5 ppm. The NH proton adjacent to the methyl group (-NH-CH₃) would likely be a quartet or a broad singlet around δ 5.7-6.2 ppm.

Methyl Protons (-CH₃): The terminal methyl group attached to the urea nitrogen is expected to be a doublet (due to coupling with the adjacent NH) around δ 2.6-2.8 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Pyrazole NH~12.5br s-
Pyrazole H-5~7.5d~2.0-2.5
Pyrazole H-4~6.1d~2.0-2.5
Urea NH (ethyl side)~6.2t~5.5-6.0
Urea NH (methyl side)~5.9q or br s~4.5-5.0
-NH-CH₂-~3.4q~6.5-7.0
-CH₂-Pyrazole~2.8t~6.5-7.0
-NH-CH₃~2.7d~4.5-5.0

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. The spectrum is typically proton-decoupled, showing a single peak for each unique carbon atom.

Urea Carbonyl Carbon: The carbonyl carbon (C=O) of the urea group is the most deshielded, expected to resonate in the range of δ 158-160 ppm.

Pyrazole Ring Carbons: The C-3 and C-5 carbons of the pyrazole ring, being attached to nitrogen atoms, would appear downfield. C-3, attached to the ethyl group, is predicted around δ 148-150 ppm, while C-5 would be around δ 130-135 ppm. The C-4 carbon is expected to be the most shielded of the ring carbons, appearing around δ 105-107 ppm.

Ethyl Linker Carbons: The methylene carbon adjacent to the urea nitrogen (-NH-CH₂-) would be found around δ 39-41 ppm, while the methylene carbon attached to the pyrazole ring (-CH₂-Pyrazole) would be more shielded, around δ 25-27 ppm.

Methyl Carbon: The terminal methyl carbon (-CH₃) is expected to be the most upfield signal, resonating around δ 29-31 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Urea)~159.0
C-3 (Pyrazole)~149.0
C-5 (Pyrazole)~133.0
C-4 (Pyrazole)~106.0
-NH-CH₂-~40.0
-NH-CH₃~30.0
-CH₂-Pyrazole~26.0

Two-dimensional (2D) NMR experiments are indispensable for establishing connectivity and spatial relationships within the molecule, confirming the assignments made from 1D spectra. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over 2-3 bonds). Key expected correlations would include:

Pyrazole H-4 with H-5.

The two methylene protons of the ethyl linker with each other.

The urea NH protons with their adjacent alkyl protons (-NH-CH₂- and -NH-CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). It would definitively link the proton signals in Table 1 to the carbon signals in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular fragments. ipb.pt Key long-range correlations would be:

The pyrazole H-4 proton to carbons C-3 and C-5.

The -CH₂-Pyrazole protons to pyrazole carbons C-3, C-4, and C-5.

The -NH-CH₂- protons to the urea carbonyl carbon (C=O) and the -CH₂-Pyrazole carbon.

The methyl protons (-CH₃) to the urea carbonyl carbon (C=O).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, even if they are not directly bonded, providing insights into the molecule's conformation. ipb.pt For instance, NOESY could show correlations between the protons of the ethyl linker and the pyrazole ring protons, helping to define the preferred orientation of the side chain relative to the ring.

DOSY-NMR is a powerful technique for analyzing mixtures by separating the NMR signals of different components based on their diffusion coefficients, which are related to molecular size and shape. acs.orgnist.gov In the context of synthesizing this compound, a DOSY experiment could be used to:

Confirm the purity of the final product. All proton signals from the target molecule should align horizontally, corresponding to a single diffusion coefficient.

Identify any remaining starting materials or intermediates in a crude reaction mixture, as they would have different molecular weights and thus different diffusion coefficients. nist.gov

Characterize potential aggregates or complexes in solution. If the molecule forms dimers or other self-associated species, this would result in a slower diffusion rate than expected for the monomer.

Solid-state NMR (ssNMR) provides valuable information about the structure, polymorphism, and dynamics of molecules in the solid state. For this compound, techniques like ¹⁵N Cross-Polarization Magic Angle Spinning (CPMAS) NMR would be particularly insightful. uva.nl

Given the presence of four distinct nitrogen atoms (two in the pyrazole ring and two in the urea moiety), ¹⁵N ssNMR would be highly sensitive to the local electronic environment and hydrogen bonding. This technique could be used to:

Distinguish between the different nitrogen environments.

Study the prototropic tautomerism of the pyrazole ring in the solid state, determining the exact location of the NH proton. uva.nl

Characterize the hydrogen-bonding network, which is expected to be extensive due to the presence of three NH groups and a carbonyl oxygen. Different crystalline forms (polymorphs) would likely exhibit different ¹⁵N chemical shifts due to variations in their hydrogen-bonding patterns.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through analysis of its fragmentation patterns.

For this compound (Molecular Formula: C₇H₁₂N₄O, Molecular Weight: 184.20 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ at m/z 185.1084).

Electron Ionization (EI) or Electrospray Ionization (ESI) would induce fragmentation, providing structural clues. The fragmentation of pyrazole and urea derivatives often follows predictable pathways. Key expected fragmentation patterns for this molecule include:

Alpha-cleavage: Cleavage of the C-C bond between the two methylene groups of the ethyl linker.

McLafferty Rearrangement: If applicable, though less likely for this structure.

Cleavage of the Urea Moiety: Fragmentation around the urea C-N bonds.

Loss of Small Molecules: Neutral losses of species like isocyanic acid (HNCO) from the urea portion.

Ring Fragmentation: Cleavage of the pyrazole ring, a common pathway for this heterocycle.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z (Predicted)Possible Fragment Ion StructureFragmentation Pathway
185.1084[C₇H₁₃N₄O]⁺Molecular Ion [M+H]⁺
127.0818[C₅H₇N₄]⁺Loss of methyl isocyanate (CH₃NCO)
110.0713[C₅H₈N₃]⁺Cleavage of the C-N bond of the urea, forming a pyrazolylethylamine fragment
95.0607[C₅H₇N₂]⁺Cleavage of the ethyl chain, forming a methylpyrazole fragment
81.0447[C₄H₅N₂]⁺Fragmentation of the ethyl side chain, forming the vinylpyrazole cation

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with high precision. For this compound, with a molecular formula of C7H12N4O, HRMS provides an exact mass that can confirm its composition, typically within a mass tolerance of 5.0 ppm.

In a typical analysis, the compound would be ionized, often forming a protonated molecular ion [M+H]+. The theoretical exact mass of this ion can be calculated based on the precise masses of the most abundant isotopes of its constituent atoms (¹H, ¹²C, ¹⁴N, and ¹⁶O). Experimental measurement of the m/z value of this ion via HRMS and comparison with the calculated value confirms the molecular formula. Other common adducts, such as the sodium adduct [M+Na]+, may also be observed and can provide further confirmation.

Ion SpeciesMolecular FormulaCalculated Exact Mass (Da)
[M]C₇H₁₂N₄O168.10111
[M+H]⁺C₇H₁₃N₄O⁺169.10839
[M+Na]⁺C₇H₁₂N₄ONa⁺191.09033

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing polar and thermally labile molecules like pyrazolyl ureas. ESI generates gas-phase ions from a liquid solution with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound.

When coupled with tandem mass spectrometry (MS/MS), ESI-MS becomes a powerful tool for structural elucidation. nih.gov The protonated molecular ion ([M+H]+) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure. For N,N'-substituted ureas, a common fragmentation pathway involves the cleavage of a C-N bond, leading to the elimination of an isocyanate moiety (RNCO). nih.govresearchgate.net This predictable fragmentation behavior is crucial for confirming the connectivity of the pyrazole, ethyl linker, and methylurea (B154334) components of the title compound. nih.gov

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. The resulting spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the stretching and bending vibrations of different functional groups. For this compound, the FTIR spectrum is expected to exhibit characteristic peaks for the urea and pyrazole moieties.

Key expected vibrational frequencies include:

N-H Stretching: The urea and pyrazole N-H groups will show stretching vibrations, typically as broad bands in the 3200-3600 cm⁻¹ region. docbrown.info

C-H Stretching: Aliphatic C-H stretches from the ethyl and methyl groups are expected below 3000 cm⁻¹, while aromatic C-H stretches from the pyrazole ring may appear just above 3000 cm⁻¹. researchgate.netvscht.cz

C=O Stretching (Amide I): A strong absorption band corresponding to the urea carbonyl (C=O) stretch is anticipated, typically in the range of 1630-1700 cm⁻¹. docbrown.infopw.edu.pl Its exact position can be influenced by hydrogen bonding.

N-H Bending (Amide II): N-H bending vibrations coupled with C-N stretching are expected around 1550-1650 cm⁻¹. docbrown.info

C=N and C=C Stretching: Vibrations from the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. researchgate.net

C-N Stretching: The stretching vibrations for the C-N bonds of the urea group are typically found in the 1450-1000 cm⁻¹ range. researchgate.net

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchUrea & Pyrazole3200 - 3600
C-H Stretch (Aromatic)Pyrazole3000 - 3100
C-H Stretch (Aliphatic)Ethyl, Methyl2850 - 2960
C=O Stretch (Amide I)Urea1630 - 1700
N-H Bend (Amide II)Urea1550 - 1650
C=N / C=C StretchPyrazole Ring1400 - 1600
C-N StretchUrea1450 - 1000

Raman Spectroscopy for Molecular Fingerprinting and Surface Studies

Raman spectroscopy is a complementary vibrational technique to FTIR that relies on the inelastic scattering of monochromatic light. acs.org It provides information about a molecule's vibrational modes and is particularly sensitive to non-polar, symmetric bonds that may be weak or inactive in FTIR spectra. acs.org This makes it an excellent tool for fingerprinting the pyrazole ring and the carbon backbone of the ethyl linker.

For heterocyclic compounds like pyrazole, Raman spectroscopy can reveal details about ring breathing modes and other skeletal vibrations. nih.gov The technique is non-destructive and requires minimal sample preparation. Furthermore, its application in surface-enhanced Raman spectroscopy (SERS) could be used to study the adsorption and orientation of this compound on metallic surfaces, providing insights into its interfacial behavior.

X-ray Diffraction (XRD) Analysis

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and stereochemistry.

For a compound like this compound, SC-XRD analysis would reveal the conformation of the ethyl linker and the relative orientation of the pyrazole and methylurea groups. Crucially, it would also map the intermolecular interactions that govern the crystal packing. Hydrogen bonding is expected to be a dominant feature, with the N-H groups of both the pyrazole and urea moieties acting as hydrogen bond donors, and the urea carbonyl oxygen and pyrazole ring nitrogen atoms acting as acceptors. spast.orgnih.gov These interactions, along with potential π-π stacking between pyrazole rings, dictate the supramolecular architecture of the solid state. The analysis would yield precise crystallographic data, as exemplified in the table below for a related pyrazole derivative.

Example Crystallographic Data for a Pyrazole Derivative
ParameterValue
Crystal SystemMonoclinic / Orthorhombic / etc.
Space Groupe.g., P2₁/n, P-1, etc. spast.org
a (Å)Example: 9.130
b (Å)Example: 7.160
c (Å)Example: 11.374
β (°)Example: 113.23
Volume (ų)Example: 683.2
Z (molecules/unit cell)e.g., 4

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

No published PXRD data for this compound could be located. This analysis would typically be used to determine the crystalline structure, phase purity, and crystallite size of the compound in its solid state.

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC)

Specific DSC data for this compound is not available in the reviewed literature. A DSC thermogram would provide information on melting point, glass transitions, and other thermal events, offering insights into the material's purity and thermal stability.

Thermogravimetric Analysis (TGA/DTG)

No TGA/DTG data for this compound has been found in public literature. This analysis would quantify the change in mass of the compound as a function of temperature, revealing its decomposition pattern and thermal stability limits.

Surface and Elemental Analysis

Scanning Electron Microscopy (SEM) for Morphology

There are no available SEM micrographs for this compound. SEM analysis would be employed to visualize the surface topography, particle size, and morphology of the compound.

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition

Specific EDX data for this compound is absent from the searched scientific sources. This technique would confirm the elemental composition of the compound and its purity by identifying the presence of carbon, nitrogen, and oxygen and detecting any inorganic impurities.

Elemental Analysis (e.g., CHNS)

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method provides a crucial test of sample purity and is instrumental in confirming the empirical formula of a newly synthesized compound. The process typically involves the combustion of a small, precisely weighed amount of the substance in an oxygen-rich atmosphere. The resulting combustion gases, such as carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are then quantitatively measured.

For the compound this compound, which has the molecular formula C₇H₁₂N₄O, elemental analysis provides a direct comparison between the experimentally determined percentages of C, H, and N and the percentages calculated from its theoretical formula. A close agreement between the experimental and theoretical values serves as strong evidence for the compound's identity and purity. While specific experimental data for this exact compound is not publicly available in the cited literature, the theoretical composition can be calculated based on its atomic constituents and molecular weight.

The theoretical elemental composition is calculated as follows:

Molecular Formula: C₇H₁₂N₄O

Molecular Weight: 168.19 g/mol

Carbon (C): (7 * 12.01 / 168.19) * 100% = 49.99%

Hydrogen (H): (12 * 1.01 / 168.19) * 100% = 7.21%

Nitrogen (N): (4 * 14.01 / 168.19) * 100% = 33.32%

Oxygen (O): (1 * 16.00 / 168.19) * 100% = 9.51%

This data is summarized in the table below. In a research context, experimentally derived values that fall within ±0.4% of these theoretical percentages are generally considered acceptable confirmation of the compound's elemental composition. For pyrazole derivatives, this analysis is a standard characterization step to verify that the desired molecular structure has been successfully synthesized. nih.govresearchgate.net

ElementSymbolTheoretical Mass %
CarbonC49.99
HydrogenH7.21
NitrogenN33.32
OxygenO9.51

X-ray Absorption Spectroscopy (XAS) for Electronic and Atomic Structure (e.g., XANES, EXAFS)

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the local geometric and electronic structure of a specific atom within a molecule. nih.gov The technique is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES), also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), and Extended X-ray Absorption Fine Structure (EXAFS). nih.govmpg.de

X-ray Absorption Near-Edge Structure (XANES/NEXAFS)

The XANES region, which encompasses the energy range from just below the absorption edge to about 50 eV above it, provides detailed information about the electronic state of the absorbing atom. aip.org This includes its oxidation state and the geometry of its coordination environment. For a molecule like this compound, XANES spectroscopy at the nitrogen K-edge could differentiate between the distinct nitrogen environments: the "pyrrole-like" and "pyridine-like" nitrogens in the pyrazole ring and the two different nitrogen atoms in the urea moiety. nih.gov

Studies on nitrogen-bearing heterocycles demonstrate that NEXAFS spectra are highly sensitive to the local bonding environment. aip.orgacs.orgnih.gov For instance, the transitions from the N 1s core level to unoccupied molecular orbitals (like π* orbitals) would produce distinct peaks in the spectrum. The energies and intensities of these peaks would be characteristic of the sp²-hybridized nitrogens in the aromatic pyrazole ring and the sp²-hybridized nitrogens in the urea group, allowing for a detailed electronic structure analysis. acs.orgnih.gov

Extended X-ray Absorption Fine Structure (EXAFS)

The EXAFS region extends from about 50 eV to 1000 eV above the absorption edge. The oscillations observed in this region arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. mpg.de Analysis of the EXAFS spectrum can yield precise information about the local atomic structure around the absorbing atom, including:

Bond Distances: The distances to the nearest neighboring atoms.

Coordination Numbers: The number of atoms in the immediate vicinity.

Atomic Species of Neighbors: Identification of the types of neighboring atoms.

For this compound, EXAFS analysis at the N K-edge could determine the precise N-C and N-H bond lengths in both the pyrazole ring and the urea group. Similarly, analysis at the C K-edge could resolve the C-N, C-C, and C=O bond distances. This information provides a detailed, three-dimensional picture of the local molecular geometry in its native state, which can be particularly valuable for non-crystalline or solution-phase samples where traditional diffraction methods are not applicable. mpg.de

While specific experimental XAS data for this compound has not been reported in the reviewed literature, the application of these techniques would offer profound insights into its atomic and electronic configuration, complementing data from other spectroscopic methods.

Computational and Theoretical Investigations of 3 Methyl 1 2 1h Pyrazol 3 Yl Ethyl Urea and Analogs

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. dntb.gov.ua For pyrazole-urea compounds, docking studies have been instrumental in understanding their interactions with protein targets at an atomic level.

Molecular docking simulations predict the specific interactions that stabilize the binding of pyrazole-urea analogs within the active site of a target protein. dntb.gov.ua A recurring and critical interaction predicted for this class of compounds is the formation of hydrogen bonds by the urea (B33335) moiety. researchgate.net The urea group, with its ability to act as both a hydrogen bond donor and acceptor, frequently forms multiple stable hydrogen bonds with amino acid residues in the protein's binding pocket. researchgate.netnih.gov

In studies of pyrazole-urea analogs as p38 MAP kinase inhibitors, the urea functionality is consistently predicted to form a crucial bidentate hydrogen bond with the side chain of a conserved glutamate (B1630785) residue (Glu71). Similarly, in docking studies with anaplastic lymphoma kinase (ALK), the urea group is shown to form hydrogen bonds with hinge region residues like M259 and with E227 of the α-helix C. researchgate.net Beyond hydrogen bonding, hydrophobic interactions are also key predicted determinants of binding affinity. For instance, substituents on the pyrazole (B372694) ring, such as a tert-butyl group, are predicted to engage in lipophilic interactions by inserting into hydrophobic pockets within the kinase. The pyrazole ring itself can also participate in π–CH₂ interactions with the alkyl portions of amino acid side chains. nih.gov

Analog ClassTarget ProteinPredicted Key InteractionsInteracting Residues
N-pyrazole, N′-aryl ureasp38 MAP KinaseBidentate Hydrogen Bond (Urea)Glu71
N-pyrazole, N′-aryl ureasp38 MAP KinaseHydrophobic Interaction (Pyrazole substituent)DFG motif pocket (Phe169)
1-methylpyrazolyl ureasAnaplastic Lymphoma Kinase (ALK)Hydrogen Bond (Urea)M259 (hinge), E227 (αC)
Phenylurea substituted 2,4-diamino-pyrimidinesPlasmodium berghei CDPK1Hydrogen Bond (Urea)Glu154 or Glu151

Docking studies not only predict interactions but also identify the most probable binding location (putative binding site) and the conformation (binding mode) of the ligand. For many pyrazole-urea analogs that function as kinase inhibitors, the binding site is often the ATP-binding pocket. researchgate.net However, a distinct feature of some pyrazole-urea inhibitors is their ability to bind to a region adjacent to the ATP site, stabilizing a specific inactive conformation of the kinase. researchgate.net

For example, in the case of p38 MAP kinase, these inhibitors bind in a mode that takes advantage of a conformational change in the activation loop, specifically involving the Asp168-Phe169-Gly170 (DFG) motif. nih.gov The movement of the phenylalanine (Phe169) side chain exposes a large hydrophobic pocket, which is then occupied by a hydrophobic substituent on the pyrazole ring. nih.gov This "DFG-out" conformation is a hallmark of Type II kinase inhibitors. researchgate.net The urea portion of the ligand typically anchors the molecule to the hinge region or nearby residues, while the pyrazole and its substituents explore deeper pockets, contributing to both affinity and selectivity. researchgate.net This dual-pocket binding mode, simultaneously occupying the ATP-binding region and an adjacent allosteric pocket, is a common feature identified for functionalized pyrazole-urea scaffolds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.org

For pyrazole-urea analogs, QSAR models have been developed to predict their inhibitory activity against various targets, such as malarial enzymes and protein kinases. researchgate.net These models are built using a dataset of compounds with known activities (e.g., IC50 values) and a set of calculated molecular descriptors for each compound. researchgate.netnih.gov Statistical methods like multiple linear regression (MLR) and partial least squares (PLS) regression are commonly used to generate the QSAR equations. researchgate.net

A study on pyrazole-urea hybrid compounds as antimalarial agents targeting prolyl-tRNA synthetase successfully created QSAR models using MLR and PLS approaches. researchgate.net Similarly, 2D-QSAR models were developed for 1H-pyrazole-1-carbothioamide derivatives (analogs containing a thiourea (B124793) group) to describe their effectiveness as EGFR kinase inhibitors. nih.gov The robustness and predictive power of these models are evaluated through various statistical metrics and validation techniques, such as leave-one-out cross-validation and the use of an external test set. nih.gov

A major benefit of QSAR modeling is the identification of specific molecular properties, or descriptors, that are critical for biological activity. researchgate.net These descriptors quantify various aspects of the molecule's physicochemical properties, such as its shape, size, lipophilicity, and electronic characteristics.

In a QSAR study of pyrazole-urea hybrids, the best model indicated the significance of Geary autocorrelation and CATS-2D (Chemically Advanced Template Search) descriptors. researchgate.net Geary autocorrelation descriptors relate to the distribution of atomic properties across the molecular structure, while CATS-2D descriptors encode pharmacophore features (e.g., hydrogen bond donors/acceptors, lipophilic centers) and their relative positions. researchgate.net For a different set of pyrazole derivatives targeting EGFR kinase, the models showed that adjacency distance matrix descriptors, which relate to the topology and connectivity of the molecule, were most influential. nih.gov QSAR analyses on another series of anti-malarial compounds pointed to lipophilicity being a key driver of improved activity. nih.gov This information is invaluable for guiding the synthesis of new, more potent analogs by suggesting which molecular features should be modified.

Analog Class / TargetQSAR MethodKey Descriptor Types IdentifiedDescriptor Significance
Pyrazole-urea hybrids / AntimalarialMLR, PLSGeary autocorrelation, CATS-2DCorrelates atomic property distribution and pharmacophore features with enzymatic activity. researchgate.net
1H-pyrazole-1-carbothioamide / EGFR KinaseSW-MLR, PLSAdjacency distance matrix descriptorsIndicates molecular topology and connectivity are crucial for inhibitory activity. nih.gov
Phenylurea substituted pyrimidines / Antimalarial-LipophilicityPoints to lipophilicity as a key driver for improving anti-malarial potency. nih.gov

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics

MD simulations provide a dynamic view of the ligand-protein complex, complementing the static picture offered by molecular docking. eurasianjournals.com By simulating the movements of atoms over time, MD can be used to assess the stability of the predicted binding mode and explore the conformational dynamics of both the ligand and the protein. tandfonline.comnih.gov

Simulations are performed for several nanoseconds to observe how the system behaves. tandfonline.com A key metric used to assess stability is the root-mean-square deviation (RMSD) of the protein backbone and ligand atoms from their initial positions. tandfonline.comnih.govresearchgate.net A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains securely in the binding pocket. tandfonline.com For example, MD simulations of pyrazole-based inhibitors complexed with Hsp90 showed that the systems reached equilibrium after 500 picoseconds and remained stable for the duration of the simulation. tandfonline.com

MD simulations also allow for the calculation of binding free energies using methods like MM-GBSA (Molecular Mechanics–Generalized Born Surface Area), which can provide a more accurate estimation of binding affinity than docking scores alone. tandfonline.comtandfonline.com Furthermore, these simulations can reveal the importance of specific interactions, such as water-mediated hydrogen bonds, which might be missed in static docking. acs.org In a study of pyrazole derivatives binding to B-Raf kinase, MD simulations identified a stable "water wire," consisting of three water molecules, that connected the ligand to residues Cys532 and Ser536, highlighting a structural feature responsible for differences in activity among the compounds. acs.org Analysis of root-mean-square fluctuation (RMSF) can pinpoint flexible regions of the protein that may be important for ligand recognition and binding. researchgate.netphyschemres.org

Quantum Chemical Computations (e.g., Density Functional Theory - DFT)

Quantum chemical computations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the structural, electronic, and reactive properties of molecules. eurasianjournals.com For 3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea and its analogs, DFT offers a powerful approach to understanding their behavior at a molecular level. These computational methods provide insights that are often complementary to experimental data and can guide the design of new compounds with desired properties. cuny.edu

Structure Optimization and Electronic Properties Analysis

A fundamental application of DFT in the study of this compound is the determination of its most stable three-dimensional conformation. researchgate.net This process, known as geometry optimization, involves calculating the molecule's energy at various atomic arrangements to find the lowest energy structure. nih.gov The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a commonly employed level of theory for such calculations, providing a good balance between accuracy and computational cost. researchgate.netmodern-journals.com

Once the optimized geometry is obtained, a range of electronic properties can be calculated to describe the molecule's characteristics. These properties are crucial for understanding its reactivity and potential interactions with biological targets. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more readily polarizable and can be more reactive.

The distribution of electron density within the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. researchgate.net The MEP map highlights regions of positive and negative electrostatic potential, indicating areas that are prone to electrophilic and nucleophilic attack, respectively. This information is invaluable for predicting how the molecule might interact with other molecules, such as biological receptors.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment4.2 D

Prediction of Spectroscopic Properties (e.g., NMR, IR)

DFT calculations are also highly effective in predicting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. x-mol.net By calculating the magnetic shielding of each nucleus, it is possible to predict the chemical shifts in both ¹H and ¹³C NMR spectra. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. scielo.org.mx Comparing the predicted spectra with experimental data can help to confirm the structure of the synthesized compound.

Similarly, the vibrational frequencies of the molecule can be calculated to generate a theoretical IR spectrum. dntb.gov.ua This allows for the assignment of the absorption bands observed in an experimental IR spectrum to specific vibrational modes of the molecule, such as stretching and bending of bonds. researchgate.net This detailed analysis of the vibrational spectrum provides further confirmation of the molecule's structure and functional groups.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Illustrative Data)

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-H (Urea)Stretching3450
C=O (Urea)Stretching1680
C=N (Pyrazole)Stretching1590
C-NStretching1350

Investigation of Reaction Mechanisms and Energetics

Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions and their associated energetics. nih.gov For pyrazole derivatives, DFT can be used to model reaction pathways, identify transition states, and calculate activation energies. mdpi.com This information is crucial for understanding how these compounds are synthesized and how they might behave in different chemical environments.

For instance, the synthesis of pyrazoles often involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. nih.gov DFT calculations can be employed to map out the potential energy surface of this reaction, revealing the step-by-step mechanism and the energy barriers that must be overcome. This can help in optimizing reaction conditions to improve yields and reduce byproducts. Furthermore, understanding the reaction energetics can provide insights into the stability of the final product and its potential decomposition pathways.

In silico Prediction of Pharmacokinetic Properties (ADME)

In modern drug discovery, the early assessment of a compound's pharmacokinetic properties is critical. semanticscholar.org These properties, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), determine the bioavailability and in vivo behavior of a drug candidate. afjbs.com In silico methods, which use computational models to predict these properties, have become an essential part of the drug development pipeline, allowing for the rapid screening of large numbers of compounds and reducing the reliance on expensive and time-consuming experimental assays. rsc.orgresearchgate.net

For this compound and its analogs, various computational tools and web servers can be used to predict their ADME profiles. semanticscholar.org These predictions are typically based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area (PSA). One of the most widely used guidelines for predicting oral bioavailability is Lipinski's Rule of Five. This rule states that a compound is more likely to be orally bioavailable if it has a molecular weight of less than 500, a logP of less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

Beyond these simple rules, more sophisticated models can predict specific ADME parameters, such as human intestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.gov These predictions help to identify potential liabilities of a compound early in the drug discovery process, allowing for modifications to be made to improve its pharmacokinetic profile.

Table 3: Predicted ADME Properties of this compound (Illustrative Data)

PropertyPredicted ValueCompliance with Rule/Guideline
Molecular Weight170.2 g/mol Yes (Lipinski's Rule)
logP0.8Yes (Lipinski's Rule)
Hydrogen Bond Donors3Yes (Lipinski's Rule)
Hydrogen Bond Acceptors3Yes (Lipinski's Rule)
Human Intestinal AbsorptionHighFavorable
Blood-Brain Barrier PenetrationLowFavorable for peripherally acting drug

Pharmacological and Mechanistic Studies of Pyrazole Urea Compounds

Target Identification and Validation in Disease Pathways

The therapeutic potential of pyrazole-urea derivatives stems from their ability to interact with high specificity and affinity with key protein targets involved in disease pathogenesis. A primary focus of research has been on their role as protein kinase inhibitors, interfering with the signaling cascades that regulate cell proliferation, differentiation, inflammation, and survival. nih.govresearchgate.net

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Their dysregulation is a hallmark of many diseases, including cancer and chronic inflammatory conditions. Pyrazole-urea compounds have emerged as a versatile chemotype for designing kinase inhibitors, capable of targeting various kinases with high potency. nih.govresearchgate.net

Protein Kinase Inhibition

Src Kinase Modulation

The Src family of non-receptor tyrosine kinases (SFKs) are crucial regulators of diverse cellular processes, including cell adhesion, growth, and motility. Their aberrant activation is frequently linked to cancer progression and metastasis. Research has identified that the pyrazolyl-urea scaffold can effectively target Src kinase. nih.govresearchgate.net The interaction of these compounds within the kinase domain interferes with the catalytic activity of the enzyme, thereby modulating downstream signaling pathways that contribute to the oncogenic phenotype.

p38-MAPK Pathway Interference

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade in the cellular response to inflammatory cytokines and environmental stress. nih.gov Chronic activation of this pathway is implicated in the pathophysiology of inflammatory diseases like rheumatoid arthritis. nih.gov A series of N-pyrazole, N'-aryl ureas have been extensively studied as potent inhibitors of p38 MAP kinase. nih.gov

These compounds function as allosteric inhibitors, binding to a site distinct from the ATP-binding pocket. This binding event stabilizes the kinase in an inactive conformation, characterized by an "out" position of the DFG (Asp-Phe-Gly) motif (DFG-out). mdpi.com This conformation is incompatible with ATP binding, thus effectively shutting down the kinase's catalytic activity. The urea (B33335) moiety is crucial for this interaction, typically forming a bidentate hydrogen bond with the side chain of a conserved glutamate (B1630785) residue (Glu71 in p38) in the kinase domain. The pyrazole (B372694) ring and its substituents engage in lipophilic interactions that enhance binding affinity and selectivity.

One of the most well-characterized compounds in this class is BIRB 796 (Doramapimod), which exhibits picomolar affinity for p38 and potent inhibitory activity in cellular assays. nih.govresearchgate.net

Table 1: Inhibitory Activity of Selected Pyrazole-Urea Compounds against p38 MAPK
Compoundp38 Activity (IC50 or Kd)Cellular Activity (EC50)
Compound 17 (Bayer)53 nM (IC50)820 nM (IL-6 inhibition)
BIRB 796 (Doramapimod)0.046 nM (Kd)18 nM (TNFα inhibition)
TrKa Kinase Inhibition

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that, upon binding its ligand, nerve growth factor (NGF), plays a critical role in the development and survival of neurons. However, aberrant TrkA signaling has been identified as an oncogenic driver in various cancers. The pyrazolyl-urea scaffold has been recognized for its potential to interact with and inhibit TrkA, among other kinases, highlighting its versatility in the anticancer field. nih.govresearchgate.net This inhibitory action blocks the downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.

FLT3 Kinase Inhibition in Hematological Malignancies

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is critical for the normal development of hematopoietic stem cells. nih.gov Activating mutations of the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis. researchgate.netnih.gov This has made FLT3 a key therapeutic target in AML. nih.govresearchgate.net

The pyrazole-urea scaffold has been successfully employed in the rational design of novel, potent, and selective FLT3 inhibitors. nih.gov Specifically, N-biphenyl-N′-(1H-pyrazol-5-yl)ureas have been developed as type II inhibitors that bind to the inactive DFG-out conformation of the FLT3 kinase. nih.gov This binding mode, similar to that seen with p38 MAPK inhibitors, provides high affinity and selectivity. nih.gov Medicinal chemistry efforts have led to the identification of optimized compounds with nanomolar activity against both recombinant FLT3 and FLT3-driven AML cell lines, demonstrating strong suppression of downstream signaling pathways. nih.govrsc.org

Table 2: Inhibitory Activity of a Biphenyl Pyrazolyl-Urea Compound against FLT3
CompoundRecombinant FLT3 (IC50)Cellular Activity (MV4-11 cells, GI50)
Compound 10q230 nM280 nM
TGFβR1 Inhibition

The transforming growth factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. The TGF-β type I receptor (TGFβR1), a serine/threonine kinase also known as ALK5, is a key mediator of this pathway. While various chemical scaffolds are known to inhibit TGFβR1, specific and detailed studies focusing on pyrazole-urea compounds as direct inhibitors of this particular kinase are not extensively reported in the current scientific literature. The disruption of the balance between the canonical tumor-suppressing and non-canonical tumor-promoting arms of TGFβ signaling is a critical area of cancer research. nih.gov

It appears there is no publicly available scientific literature detailing the pharmacological and mechanistic studies of the specific chemical compound 3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea in the context of the enzyme inhibitions requested.

Extensive searches for research data on the inhibitory effects of "this compound" on IKK-2, soluble epoxide hydrolase (sEH), cyclooxygenase-2 (COX-2), prolyl-tRNA synthetase (PfPRS), aromatase, and glycogen (B147801) phosphorylase have yielded no specific results.

Therefore, it is not possible to provide an article with the detailed research findings and data tables as per the requested outline, because the primary research on this particular compound's activity against these specific enzymes does not seem to exist in the public domain.

While the broader class of pyrazole-urea compounds has been investigated for various pharmacological activities, the instructions to focus solely on "this compound" cannot be fulfilled with the currently available scientific information.

Enzyme Inhibition

5-Lipoxygenase (5-LOX) Inhibition

The 5-lipoxygenase (5-LOX) enzyme is a key player in the biosynthesis of leukotrienes, which are potent mediators of inflammation. probiologists.com Inhibition of this enzyme is a therapeutic strategy for a variety of inflammatory diseases. probiologists.com Research into pyrazole derivatives has revealed their potential as 5-LOX inhibitors.

A study on a series of 1,5-diarylpyrazole analogues identified compounds with notable potency against 15-LOX, a related enzyme in the lipoxygenase family. One particular compound in this series demonstrated superior inhibitory activity against 15-LOX compared to the reference drug meclofenamate sodium. nih.gov Another class of related compounds, pyrazolones, has also been evaluated for their inhibitory activity against both cyclooxygenases (COXs) and 5-lipoxygenase. researchgate.net These findings suggest that the pyrazole scaffold is a promising template for the development of 5-LOX inhibitors. The general mechanism of action for such inhibitors often involves blocking the catalytic site of the 5-LOX enzyme, thereby preventing the conversion of arachidonic acid into leukotrienes. probiologists.com

Table 1: 5-LOX Inhibition by a Pyrazole Analog

CompoundTarget EnzymeIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
1,5-diarylpyrazole analog15-LOX3.98Meclofenamate sodium5.64

Tubulin Interaction and Polymerization Inhibition

Tubulin is a critical protein involved in the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of tubulin polymerization is a well-established mechanism for anticancer agents. Several studies have highlighted the potential of pyrazole and pyrazoline derivatives to act as tubulin polymerization inhibitors. nih.govnih.govbioworld.com

One study on pyrazoline derivatives identified a lead compound that exhibited potent inhibition of tubulin polymerization, comparable to the well-known inhibitor Colchicine (B1669291). nih.gov This compound was also found to induce apoptosis and disrupt the dynamics of microtubules within cells. nih.gov Another novel pyrazole derivative was shown to exhibit potent anticancer activity by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in triple-negative breast cancer cells. nih.gov Molecular docking studies often suggest that these compounds bind to the colchicine-binding site on β-tubulin, thereby preventing the formation of microtubules. mdpi.com

Table 2: Tubulin Polymerization Inhibition by Pyrazole Derivatives

Compound ClassKey FindingsProposed Mechanism
Pyrazoline derivativesPotent inhibition of tubulin polymerization, comparable to Colchicine. nih.govBinding to the colchicine site of tubulin. nih.gov
Novel Pyrazole derivativePotent anticancer cytotoxicity via inhibition of tubulin polymerization. nih.govDisruption of microtubule organization. nih.gov
3-Amino-5-phenylpyrazole derivativeInhibition of tubulin polymerization with an IC₅₀ of 1.87 µM. bioworld.comTargeting the tubulin colchicine-binding site. bioworld.com

DNA Interaction Mechanisms

While many pyrazole derivatives are designed to target specific proteins, some have been found to interact with DNA, suggesting an alternative or off-target mechanism for their biological effects. jst.go.jp A study on novel 1H-pyrazole-3-carboxamide derivatives investigated their antiproliferative effects and their ability to bind to DNA. jst.go.jpnih.gov

These studies employed electronic absorption spectroscopy and viscosity measurements to confirm the interaction between the pyrazole compounds and calf thymus DNA (CT-DNA). jst.go.jpnih.gov One compound, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide, demonstrated a high DNA-binding affinity and was capable of cleaving supercoiled plasmid DNA. jst.go.jpnih.gov The proposed model for this interaction is minor groove binding, where the pyrazole compound fits into the minor groove of the DNA double helix. jst.go.jpnih.gov This interaction can disrupt DNA replication and transcription, contributing to the compound's anticancer activity. jst.go.jp

Table 3: DNA Interaction of a Pyrazole-Carboxamide Derivative

CompoundDNA-Binding Affinity (K)Key ObservationProposed Interaction
5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide1.06 x 10⁵ M⁻¹ jst.go.jpnih.govCleavage of supercoiled plasmid pBR322 DNA. jst.go.jpnih.govMinor groove binding. jst.go.jpnih.gov

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonistic Action

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating glucose metabolism and adipogenesis. Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used in the treatment of type 2 diabetes. Research has identified 1,3-diphenyl-1H-pyrazole derivatives as a novel class of potent PPARγ partial agonists. ebi.ac.uk

An in vitro assay confirmed that these pyrazole derivatives have a nanomolar binding affinity for PPARγ. ebi.ac.uk Cell-based transactivation assays revealed that they exhibit partial agonistic activity, similar to the known PPARγ drug pioglitazone. ebi.ac.uk Structure-activity relationship studies, aided by comparative molecular field analysis and binding mode analysis, have provided insights into how these compounds interact with the PPARγ ligand-binding domain to exert their partial agonistic effects. ebi.ac.uk This suggests that the pyrazole-urea scaffold could be a valuable starting point for designing new modulators of PPARγ activity.

Cellular Mechanistic Investigations (In Vitro Assays)

Enzyme Inhibition Assays using Recombinant Enzymes

Enzyme inhibition assays are fundamental tools for characterizing the mechanism of action of new chemical entities. For pyrazole-based compounds, these assays are crucial for determining their potency and selectivity against specific enzyme targets.

For instance, in the development of pyrazoline-linked 4-methylsulfonylphenyl scaffolds as antitumor agents, researchers measured the enzyme inhibitory activity against several kinases, including EGFR, HER2, and VEGFR2. rsc.org These assays typically utilize recombinant forms of the target enzymes and measure the ability of the test compound to inhibit the enzyme's catalytic activity, often by monitoring the phosphorylation of a substrate. The results are usually expressed as an IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. rsc.org Similarly, pyrazole–indole hybrids have been evaluated for their inhibitory activity against cyclin-dependent kinase 2 (CDK-2) using enzymatic assays, which demonstrated their potential as cell cycle inhibitors. nih.govacs.org

Cell-based Assays for Target Engagement and Pathway Modulation (e.g., phosphorylation monitoring)

To confirm that a compound interacts with its intended target within a cellular context and modulates downstream signaling pathways, cell-based assays are employed. These assays provide more physiologically relevant data than biochemical assays with isolated enzymes.

A key type of cell-based assay is the target engagement assay, which can be designed to evaluate the binding affinity of a compound to its target protein within intact cells. nih.gov For kinase inhibitors, a common approach is to monitor the phosphorylation status of the target kinase or its downstream substrates. For example, in the evaluation of pyrazol-4-yl urea derivatives as multikinase inhibitors, cellular assays were used to assess the inhibition of Aurora B kinase by observing the resulting polyploid cellular phenotype, a direct consequence of inhibiting this kinase. researchgate.net Western blotting is a frequently used technique in these assays to detect changes in protein phosphorylation levels, providing direct evidence of target engagement and pathway modulation.

Following a comprehensive review of publicly available scientific literature, it has been determined that there is insufficient specific data to generate a detailed article on the chemical compound "this compound" according to the requested outline.

Extensive searches were conducted to find research pertaining to the anti-angiogenic, antimicrobial, antioxidant, and anti-inflammatory activities, as well as resistance mechanisms specifically for "this compound". The search results did not yield specific studies or data sets for this particular compound.

The existing body of research focuses on the broader class of pyrazole-urea derivatives or other specific analogues. For instance, studies on anti-angiogenic properties have highlighted compounds like GeGe-3, while research on anti-inflammatory and antioxidant activities has focused on other pyrazolyl urea structures. nih.govnih.govmdpi.com Similarly, investigations into the antimicrobial potential of this class of compounds have been conducted on various other derivatives. nih.govresearchgate.netekb.eg

However, detailed experimental results, data tables, and specific findings concerning "this compound" are not present in the available literature. Furthermore, no information was found regarding the investigation of resistance mechanisms related to this specific molecule.

Due to the strict requirement to focus solely on "this compound" and the absence of specific data, it is not possible to construct the requested scientific article with the necessary detail and accuracy for the specified sections and subsections.

Structure Activity Relationship Sar Studies for Pyrazole Urea Compounds

Impact of Pyrazole (B372694) Ring Substitution Patterns on Biological Activity

The pyrazole nucleus is a versatile scaffold in medicinal chemistry, and its substitution pattern significantly influences the biological activity of pyrazole-urea derivatives. nih.gov The position and nature of substituents on the pyrazole ring can modulate the compound's interaction with its biological target, as well as its physicochemical properties.

The substitution position on the pyrazole ring is a critical determinant of biological activity. For instance, in a series of pyrazolyl-ureas developed as p38 MAP kinase inhibitors, substitution at the N-1 position with a bulky and lipophilic benzene (B151609) ring was found to be more favorable than a smaller methyl group. This highlights the importance of the N-1 position in establishing key interactions within the binding pocket of the target enzyme.

Furthermore, the substitution pattern on the carbon atoms of the pyrazole ring also plays a pivotal role. The C-3 and C-5 positions are often targeted for modification to enhance potency and selectivity. For example, in a series of 1,5-diarylpyrazole-urea derivatives designed as dual inhibitors of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), the presence of aryl groups at both the 1- and 5-positions was crucial for activity. nih.gov Shifting the urea (B33335) linker to the C-4 position of the pyrazole ring has also been explored, leading to compounds with altered biological activity profiles.

The following table summarizes the general effects of substitution at different positions of the pyrazole ring on the biological activity of pyrazole-urea compounds:

PositionGeneral Effect of SubstitutionExample
N-1 Influences steric and electronic properties, often accommodating bulky lipophilic groups to enhance binding affinity.Substitution with a phenyl group can be more effective than a methyl group in certain kinase inhibitors.
C-3 Often involved in key interactions with the target protein; substitution can modulate potency and selectivity.Aryl or adamantyl-substituted urea moieties linked at this position have been explored for sEH inhibition.
C-4 Substitution at this position can alter the overall shape and electronic distribution of the molecule, impacting target engagement.Linking the urea moiety at C-4 has been shown to yield compounds with different biological activities compared to C-3 or C-5 linkages.
C-5 Crucial for establishing hydrophobic interactions within the binding pocket; bulky substituents are often well-tolerated.A tert-butyl group at the C-5 position has been shown to be important for the activity of certain p38 MAP kinase inhibitors.

The nature of the substituent on the pyrazole ring is as important as its position. Different functional groups can impart distinct electronic, steric, and hydrophobic properties to the molecule, thereby influencing its interaction with the biological target.

Aryl and Heteroaryl Substituents: Aryl groups, such as phenyl rings, are commonly introduced at various positions of the pyrazole ring. These groups can engage in π-π stacking and hydrophobic interactions within the binding pocket of the target protein. The substitution pattern on these aryl rings can be further optimized to enhance activity. For instance, the introduction of electron-withdrawing or electron-donating groups on a phenyl ring at the N-1 position can fine-tune the electronic properties of the pyrazole core and impact its binding affinity.

Alkyl Substituents: Alkyl groups, such as methyl or tert-butyl, are often used to probe the steric requirements of the binding pocket. A bulky tert-butyl group at the C-5 position of the pyrazole ring has been shown to be crucial for the activity of some p38 MAP kinase inhibitors, likely by occupying a hydrophobic pocket and stabilizing the active conformation of the inhibitor.

Halogen Substituents: Halogen atoms, such as chlorine, fluorine, and bromine, are frequently incorporated into the structure of pyrazole-urea compounds. Halogens can modulate the lipophilicity of the molecule, improve its metabolic stability, and participate in halogen bonding interactions with the target protein. The introduction of a trifluoromethyl group, a common bioisostere for a methyl group, can significantly enhance the potency of some pyrazole-urea derivatives.

The table below provides a summary of the influence of different substituent types on the biological activity of pyrazole-urea compounds:

Substituent TypeGeneral Influence on Biological Activity
Aryl Can engage in π-π stacking and hydrophobic interactions; substitution on the aryl ring can further modulate activity.
Alkyl Probes steric requirements of the binding pocket; bulky groups can enhance binding by occupying hydrophobic pockets.
Heteroaryl Can introduce additional hydrogen bonding opportunities and modulate the electronic properties of the molecule.
Halogen Can enhance lipophilicity, improve metabolic stability, and participate in halogen bonding interactions.

Role of the Urea Moiety in Target Binding and Efficacy

The urea moiety is a key pharmacophore in many biologically active compounds, including the pyrazole-urea class of inhibitors. nih.gov Its ability to act as both a hydrogen bond donor and acceptor allows it to form crucial interactions with the backbone and side chains of amino acid residues within the binding site of target proteins.

The substitution pattern on the nitrogen atoms of the urea moiety (N,N'-disubstitution) has a profound impact on the compound's biological activity. In many kinase inhibitors, a diaryl urea motif is essential for potent inhibition. nih.gov One of the aryl rings often mimics the adenine (B156593) part of ATP, while the other extends into a more hydrophobic region of the active site.

The nature of the substituents on these aryl rings is critical. Electron-withdrawing groups on the aryl urea can increase kinase inhibitory activity. nih.gov Furthermore, the specific substitution pattern on the aryl rings can influence the conformation of the urea linkage and, consequently, its ability to form optimal hydrogen bonds with the target.

The urea linkage has a degree of conformational flexibility, and its preferred conformation can significantly impact biological activity. The delocalization of non-bonded electrons from the nitrogen atoms into the adjacent carbonyl group imparts some double-bond character to the C-N bonds, leading to a degree of planarization. nih.gov

For N,N'-diphenylureas, a trans,trans conformation is generally favored in both solution and the solid state. nih.gov However, the introduction of N-methyl groups can shift the conformational equilibrium. This conformational preference is crucial for aligning the hydrogen bond donors and acceptors of the urea moiety for optimal interaction with the target protein. Computational studies and X-ray crystallography are often employed to understand the bioactive conformation of the urea linkage.

Significance of the Linker Between Pyrazole and Urea

The linker that connects the pyrazole ring to the urea moiety is not merely a spacer but plays a critical role in positioning these two key pharmacophores for optimal interaction with the biological target. The length, rigidity, and chemical nature of the linker can all influence the compound's potency and selectivity.

In the development of dual COX-2/sEH inhibitors, it was found that a three-methylene group linker between the 1,5-diaryl-pyrazole group and the urea group resulted in the best inhibition potencies and selectivity. nih.gov A shorter linker led to steric hindrance and reduced activity. This demonstrates that the linker length must be optimized to allow the pyrazole and urea moieties to simultaneously occupy their respective binding pockets without unfavorable steric clashes.

The flexibility of the ureido linker can also be important, allowing the molecule to adopt different conformations to accommodate the specific topology of the binding site. In some cases, a more rigid linker may be desirable to pre-organize the molecule in its bioactive conformation, thereby reducing the entropic penalty upon binding. The choice of an appropriate linker is therefore a critical aspect of the design of potent and selective pyrazole-urea inhibitors.

Optimal Linker Length and Flexibility

The linker connecting the pyrazole core and the urea group plays a pivotal role in determining the compound's binding affinity and efficacy. Studies on related 1,5-diarylpyrazole compounds have shown that increasing the length of the linker can be beneficial. For instance, extending the linker can help avoid steric clashes between the pyrazole group and the target protein, thereby improving binding. nih.gov The ethyl linker in 3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea provides a degree of flexibility, allowing the pyrazole and urea moieties to adopt an optimal orientation within a binding pocket. Research on similar compounds suggests that a linker of three carbon atoms can be particularly effective, indicating that the ethyl linker represents a balance between flexibility and conformational rigidity. nih.gov

Identification of Pharmacophores and Key Binding Interactions

The primary pharmacophores of pyrazole-urea compounds are the pyrazole ring and the urea group, both of which are involved in crucial binding interactions. The urea moiety is a key hydrogen bonding domain. nih.gov It can act as both a hydrogen bond donor (through its N-H groups) and acceptor (through its carbonyl oxygen), often forming bidentate hydrogen bonds with amino acid residues like glutamate (B1630785) in kinase binding sites.

The following table summarizes the key binding interactions observed in related pyrazole-urea compounds:

Interaction TypeMoiety InvolvedInteracting Protein Residue (Example)Reference
Hydrogen BondingUrea N-HGlu71 (carboxylate oxygen)
Hydrogen BondingUrea C=OAsp168 (N-H)
Lipophilic InteractionPyrazole Substituent (e.g., Phenyl)Glu71 (alkyl portion)
Hydrophobic InteractionPyrazole Substituent (e.g., tert-butyl)Hydrophobic pocket

Rational Design Based on SAR Insights

Insights from SAR studies have guided the rational design of more potent and selective pyrazole-urea derivatives. A key strategy involves modifying the substituents on both the pyrazole and the aryl portions of the molecule to enhance binding affinity and optimize physicochemical properties.

One significant finding was that replacing a methyl group on the pyrazole nitrogen with a phenyl group led to a 40-fold improvement in binding potency for a series of p38 MAP kinase inhibitors. This enhancement was attributed to favorable lipophilic interactions between the phenyl ring and the protein. Similarly, extensive exploration of substituents at the C-5 position of the pyrazole ring revealed a strong preference for a tertiary alkyl group, with the tert-butyl group offering an excellent balance of potency and desirable physicochemical properties.

These findings have led to the development of highly potent inhibitors, such as BIRB 796, which incorporates an additional binding pharmacophore that forms a hydrogen bond within the ATP binding site, significantly improving its potency. nih.gov This rational design approach, based on a deep understanding of SAR, has been instrumental in advancing pyrazole-urea compounds from lead molecules to clinical candidates. nih.gov

The table below illustrates the impact of pyrazole substitutions on the binding affinity of a series of p38 MAP kinase inhibitors.

CompoundSubstitution at N-2Substitution at C-5Binding Affinity (IC50, nM)
14 Methyltert-butyl400
16 Phenyltert-butyl10
58 PhenylMethyl>10000
59 PhenylIsopropyl220

This data is derived from studies on related pyrazole-urea compounds and is intended to be illustrative of SAR principles.

Future Research Directions and Translational Perspectives

Exploration of Novel Pyrazole-Urea Derivatives with Enhanced Selectivity

Future research will heavily focus on the rational design and synthesis of new analogues of 3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea to achieve enhanced selectivity and potency. The pyrazole-urea scaffold offers significant flexibility for chemical modification. Structure-activity relationship (SAR) studies have demonstrated that even minor alterations to the substituents on the pyrazole (B372694) ring or the urea (B33335) moiety can profoundly impact the compound's binding affinity and selectivity for specific biological targets, such as protein kinases. nih.gov

Key strategies for developing novel derivatives include:

Modification of Substituents: Altering the groups attached to the pyrazole and phenyl rings can optimize interactions within the target's binding pocket. For instance, adding lipophilic groups at the C-5 position of the pyrazole ring has been shown to improve hydrophobic interactions with the p38 MAP kinase enzyme. Conversely, incorporating polar groups can enhance solubility and modulate binding.

Varying the Linker: The length and nature of the chain connecting the pyrazole and urea pharmacophores are critical. Studies have shown that a three-methylene group linker can significantly improve inhibitory potency compared to a shorter or more rigid connection. nih.govacs.orgnih.govacs.org

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can fine-tune the molecule's pharmacokinetic profile and target engagement.

Hybrid Compound Design: Researchers are designing "chimera" or hybrid compounds that combine the pyrazole-urea scaffold with another pharmacophore to create dual-inhibitors that can simultaneously act on multiple pathological pathways, such as COX-2 and sEH in inflammation. nih.govacs.org

By systematically exploring these modifications, medicinal chemists aim to develop next-generation inhibitors with superior selectivity, which is crucial for minimizing off-target effects and improving the therapeutic window. nih.gov

Integration of Advanced Computational Methods for Deeper Mechanistic Understanding

Advanced computational chemistry is becoming essential for accelerating the drug discovery process and providing a deeper understanding of how pyrazole-urea compounds function at a molecular level. eurasianjournals.com These in silico techniques offer a cost-effective and rapid means to predict the behavior of novel derivatives before undertaking complex and time-consuming synthesis. eurasianjournals.com

Future research will increasingly integrate the following computational tools:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For pyrazole-urea derivatives, docking studies can elucidate how they fit into the ATP-binding site or allosteric sites of kinases, revealing key hydrogen bonds and hydrophobic interactions that determine their inhibitory activity. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations allow researchers to observe the dynamic behavior of the ligand-protein complex over time. This provides insights into the stability of the binding and can reveal conformational changes in the target protein induced by the inhibitor, which is particularly important for understanding allosteric inhibition. eurasianjournals.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net By analyzing a set of known pyrazole-urea analogues, QSAR can predict the activity of new, unsynthesized derivatives, helping to prioritize the most promising candidates for synthesis. researchgate.net

Density Functional Theory (DFT): Quantum mechanical calculations like DFT provide detailed information about the electronic structure of the molecules. researchgate.net This helps in understanding their reactivity and the nature of their interactions with biological targets. eurasianjournals.com

The synergy of these computational methods will guide the rational design of more potent and selective inhibitors by providing a detailed atom-level picture of their mechanism of action. eurasianjournals.com

Development of Innovative Synthetic Methodologies for Sustainable Production

The growing emphasis on environmental responsibility in the chemical and pharmaceutical industries is driving the development of "green" synthetic methods for producing pyrazole derivatives. nih.govresearchgate.net These innovative approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency compared to traditional synthetic routes. pharmacognosyjournal.net

Future efforts in this area will likely concentrate on:

Green Solvents and Catalysts: Replacing conventional organic solvents with environmentally benign alternatives like water or ethanol (B145695) is a key focus. acs.org Research is also exploring the use of recyclable, non-toxic catalysts, such as nano-catalysts or bio-organic catalysts, to drive reactions efficiently. researchgate.netpharmacognosyjournal.net

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically shorten reaction times from hours to minutes and often leads to higher product yields and purity. pharmacognosyjournal.netnih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials are combined in a single step to form a complex product. acs.org This "one-pot" approach minimizes waste and simplifies the synthetic process, aligning with the principles of atom economy. nih.govacs.org

Solvent-Free Reactions: Techniques like grinding reactants together in a solid state eliminate the need for solvents altogether, offering a significant environmental benefit. nih.gov

Adopting these sustainable methodologies will not only reduce the environmental footprint of producing this compound and its analogues but also make their large-scale manufacturing more economically viable. ias.ac.in

Investigation of Synergistic Effects with Existing Therapeutic Modalities

A significant future direction for pyrazole-urea compounds is their potential use in combination therapies, particularly in the treatment of complex diseases like cancer. nih.gov The principle of synergy—where the combined effect of two or more drugs is greater than the sum of their individual effects—is a powerful strategy to enhance therapeutic efficacy and overcome drug resistance. nih.gov

Given that many pyrazole derivatives act as inhibitors of key signaling pathways involved in cell proliferation and survival (such as p38, EGFR, and VEGFR), they are prime candidates for combination studies. nih.govmdpi.comresearchgate.net Future research will investigate the synergistic potential of this compound and its derivatives with:

Conventional Chemotherapeutic Agents: Combining a targeted pyrazole-urea inhibitor with a traditional cytotoxic drug like doxorubicin (B1662922) could lead to enhanced cancer cell killing. nih.gov The pyrazole compound may sensitize cancer cells to the effects of chemotherapy or inhibit pathways that lead to resistance.

Other Targeted Therapies: A multi-targeted approach, using two or more inhibitors that act on different nodes of a cancer-driving signaling network, could prevent the cancer cells from escaping through alternative pathways.

Radiotherapy: Some compounds can act as radiosensitizers, increasing the effectiveness of radiation treatment. nih.gov

These investigations could reveal powerful new treatment regimens that improve patient outcomes, potentially allowing for lower doses of conventional drugs and thereby reducing their associated toxic side effects. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation. For pyrazole-containing intermediates, azide-mediated reactions (e.g., NaN₃ in DMF at 50°C, followed by ice-water quenching and ethanol recrystallization) are effective for introducing azidomethyl groups . Urea formation often employs cyanamide derivatives under reflux in THF, with pH-adjusted precipitation (e.g., HCl to pH 3) for purification . Yield optimization requires monitoring solvent polarity (DMF vs. THF) and catalyst selection (e.g., tert-butyl peroxide for radical intermediates) .

Q. How can structural ambiguities in this compound be resolved using crystallographic or spectroscopic methods?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K resolves stereoelectronic effects, as demonstrated for related urea-pyrazole hybrids (mean C–C bond deviation: 0.003 Å; R factor: 0.064) . For dynamic analysis, use ¹H/¹³C NMR to confirm tautomeric equilibria (e.g., pyrazole NH vs. urea NH) in DMSO-d₆ . High-resolution mass spectrometry (HRMS) validates molecular ion peaks with <2 ppm error .

Q. What preliminary biological assays are suitable for screening this compound’s bioactivity?

  • Methodological Answer : Prioritize in vitro kinase or receptor-binding assays (e.g., fluorescence polarization for NR5A2/LRH-1 antagonism ). For antimicrobial screening, use microbroth dilution (MIC90) against Gram-positive/negative strains. Cytotoxicity can be assessed via MTT assays in HEK293 or HepG2 cells, with IC₅₀ calculations .

Advanced Research Questions

Q. How do electronic effects of the pyrazole ring influence the urea moiety’s reactivity in cross-coupling reactions?

  • Methodological Answer : Pyrazole’s electron-withdrawing nature enhances urea’s electrophilicity, enabling Suzuki-Miyaura couplings (e.g., with 4-bromophenylboronic acid). Optimize Pd(PPh₃)₄ catalysis in toluene/EtOH (3:1) at 80°C . Monitor regioselectivity via HPLC-PDA (C18 column, 0.1% TFA/ACN gradient) to distinguish ortho vs. para adducts .

Q. What computational strategies predict the compound’s binding affinity to kinase targets like EGFR or VEGFR2?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures (PDB: 1M17 for EGFR). Parametrize the urea-pyrazole scaffold with Gaussian09 (B3LYP/6-31G*) for charge distribution. Validate with MD simulations (AMBER22) to assess binding stability (RMSD <2 Å over 50 ns) .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled for formulation studies?

  • Methodological Answer : Conduct Hansen solubility parameter (HSP) analysis. Experimental logP (Shake-flask method: octanol/water) typically ranges 2.5–3.5, but micellar solubilization (e.g., Tween-80 at 0.5% w/v) enhances aqueous dispersion . Use DSC to detect polymorphic transitions affecting solubility .

Q. What mechanisms explain byproduct formation during azide-alkyne cycloaddition (AAC) reactions involving this compound?

  • Methodological Answer : Competing Huisgen 1,3-dipolar cycloaddition generates triazole byproducts. Suppress these via Cu(I)-free conditions (e.g., DIBAL-H reduction) or strain-promoted AAC . Characterize by LC-MS (ESI+) with isotopic pattern matching .

Data Contradiction Analysis

Q. Why do reported yields vary for the same synthetic route across studies?

  • Methodological Answer : Variability arises from trace moisture (degas solvents with molecular sieves), stoichiometric imbalances (use Karl Fischer titration for H₂O quantification), or heating uniformity (microwave vs. oil bath). Replicate protocols with in-line IR monitoring to track azide consumption .

Q. How to address discrepancies in biological activity between in vitro and cell-based assays?

  • Methodological Answer : Check membrane permeability (PAMPA assay) and efflux ratios (Caco-2/MDCK). Metabolic stability (microsomal t₁/₂) may explain false negatives. Use siRNA knockdown of ABC transporters (e.g., P-gp) to isolate target effects .

Methodological Tables

Parameter Synthesis Optimization Characterization
Solvent SystemDMF/THF (anhydrous) DMSO-d₆ for NMR
CatalystNaN₃ (2.5 eq) Pd(PPh₃)₄ (5 mol%)
PurificationEthanol recrystallization Prep-HPLC (ACN/H₂O + 0.1% FA)
Key Analytical ToolSCXRD (R < 0.07) HRMS (ESI+, m/z 250.1054)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.